molecular formula C7H9FN2O2 B2412354 2-(Fluoromethyl)-5,7-diazaspiro[3.4]octane-6,8-dione CAS No. 2445792-88-9

2-(Fluoromethyl)-5,7-diazaspiro[3.4]octane-6,8-dione

Cat. No. B2412354
CAS RN: 2445792-88-9
M. Wt: 172.159
InChI Key: DQALOVOOGCNYDW-UHFFFAOYSA-N
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Description

The compound “2-(Fluoromethyl)-5,7-diazaspiro[3.4]octane-6,8-dione” is a spiro compound, which is a type of compound where two rings share a single atom . The spiro atom in this case is a nitrogen atom, and the compound contains a fluoromethyl group (-CH2F) and two dione groups (C=O). The presence of these functional groups could potentially influence the compound’s reactivity and properties.

Mechanism of Action

The mechanism of action of a compound generally refers to how it interacts with biological systems, which is highly dependent on the specific context and application of the compound. Without specific information on the intended use or biological target of “2-(Fluoromethyl)-5,7-diazaspiro[3.4]octane-6,8-dione”, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on various factors including its reactivity, toxicity, and potential for exposure. Without specific information on “2-(Fluoromethyl)-5,7-diazaspiro[3.4]octane-6,8-dione”, it’s difficult to provide a detailed safety profile .

Future Directions

The future research directions for a compound like “2-(Fluoromethyl)-5,7-diazaspiro[3.4]octane-6,8-dione” could involve exploring its potential applications, studying its reactivity and interactions with various biological targets, and developing methods for its synthesis and modification .

properties

IUPAC Name

2-(fluoromethyl)-5,7-diazaspiro[3.4]octane-6,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O2/c8-3-4-1-7(2-4)5(11)9-6(12)10-7/h4H,1-3H2,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQALOVOOGCNYDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12C(=O)NC(=O)N2)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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